molecular formula C11H17NO2 B8614291 (5-Butyl-4-methoxypyridin-2-yl)methanol CAS No. 50407-65-3

(5-Butyl-4-methoxypyridin-2-yl)methanol

Cat. No.: B8614291
CAS No.: 50407-65-3
M. Wt: 195.26 g/mol
InChI Key: PDEUKZHFTFQDNX-UHFFFAOYSA-N
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Description

“(5-Butyl-4-methoxypyridin-2-yl)methanol” is a pyridine derivative characterized by a substituted pyridine ring with a hydroxymethyl (-CH₂OH) group at position 2, a methoxy (-OCH₃) group at position 4, and a butyl (-C₄H₉) substituent at position 5 (Figure 1). The hydroxymethyl group enhances solubility in polar solvents, while the methoxy and butyl substituents influence steric and electronic properties, modulating reactivity and interaction with biological targets .

Properties

CAS No.

50407-65-3

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(5-butyl-4-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C11H17NO2/c1-3-4-5-9-7-12-10(8-13)6-11(9)14-2/h6-7,13H,3-5,8H2,1-2H3

InChI Key

PDEUKZHFTFQDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(N=C1)CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups of Selected Pyridine Methanol Derivatives

Compound Name Position 2 Position 3 Position 4 Position 5 Position 6
This compound -CH₂OH -H -OCH₃ -C₄H₉ -H
(4-Methoxypyridin-2-yl)methanol -CH₂OH -H -OCH₃ -H -H
(5-Bromo-3-methoxypyridin-2-yl)methanol -CH₂OH -OCH₃ -H -Br -H
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -CH₂OH -Cl -H -OCH₃, -Cl -Cl
(5,6-Dimethoxypyridin-2-yl)methanol -CH₂OH -H -H -OCH₃ -OCH₃

Key Observations :

Substituent Positioning : The target compound’s butyl group at position 5 distinguishes it from analogs with halogens (e.g., bromine in ) or additional methoxy groups (e.g., ). This confers higher lipophilicity and steric bulk compared to smaller substituents.

In contrast, chlorine substituents in introduce electron-withdrawing effects, altering reactivity.

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